molecular formula C5H5N5 B565968 Tetrazolo[1,5-a]pyridin-7-amine CAS No. 1228551-77-6

Tetrazolo[1,5-a]pyridin-7-amine

Cat. No.: B565968
CAS No.: 1228551-77-6
M. Wt: 135.13
InChI Key: QHWJGMVBUNNSAU-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridin-7-amine is a heterocyclic compound with the molecular formula C5H5N5 and a molecular weight of 135.13 g/mol It is characterized by a fused ring system consisting of a tetrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[1,5-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular denitrogenative annulation of 3-(tetrazolo[1,5-a]pyridin-8-yl)prop-2-en-1-one in the presence of a deep eutectic solvent such as Dowtherm A . This metal-free approach is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazolo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tetrazolo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tetrazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes or act as an agonist/antagonist at receptor sites .

Comparison with Similar Compounds

  • Tetrazolo[1,5-a]pyridin-8-amine
  • Tetrazolo[1,5-a]pyridin-6-amine
  • Tetrazolo[1,5-a]pyridin-5-amine

Comparison: Tetrazolo[1,5-a]pyridin-7-amine is unique due to its specific position of the amine group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacological properties and chemical behavior .

Biological Activity

Tetrazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its potential therapeutic applications.

Overview of this compound

This compound is characterized by a tetrazole ring fused to a pyridine structure. This unique configuration contributes to its stability and biological activity, making it a candidate for various pharmacological applications. The compound has been studied for its potential as an inhibitor of casein kinase 2 (CK2), an enzyme implicated in cancer and other diseases.

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on optimizing the synthesis of this compound derivatives through multicomponent reactions (MCRs). These methods allow for the efficient assembly of complex molecules with varied substituents that can influence biological activity.

Key Findings from Synthesis Studies

  • Multicomponent Reactions : A series of tetrazole-linked imidazo[1,5-a]pyridines were synthesized using a combination of azido-Ugi reactions followed by acylation and cyclization processes. This approach yielded compounds with promising biological profiles .
  • Inhibition of CK2 : The synthesized derivatives exhibited potent CK2 inhibition, with some compounds showing IC50 values in the nanomolar range. For instance, a leading compound demonstrated an IC50 of 45 nM against CK2 .
  • Diverse Substituents : The introduction of various substituents at different positions on the tetrazole and pyridine rings significantly impacted their biological activity. For example, compounds with nitro or carboxylic groups showed enhanced activity due to their ability to mimic bioactive carboxyl groups .

Anticancer Activity

This compound derivatives have shown significant anticancer properties across various human cancer cell lines:

  • Cytotoxicity Assays : Compounds were tested against HCT-116 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cell lines using the MTT assay. Notably, certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
CompoundCell LineIC50 (µM)Reference
4bHCT-11619.70 ± 0.89
4aA54918.71 ± 1.09
4hMCF-720.00 ± 0.50

Other Biological Activities

In addition to anticancer effects, this compound derivatives have been evaluated for other biological activities:

  • Antimicrobial Activity : Some derivatives demonstrated effective antimicrobial properties against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Compounds containing specific functional groups showed potential in reducing inflammation markers in vitro.

Case Study 1: CK2 Inhibition

A study focused on the synthesis of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines revealed that these compounds effectively inhibited CK2 with IC50 values ranging from low nanomolar to micromolar concentrations. The structure-activity relationship indicated that modifications at the nitrogen positions significantly influenced inhibitory potency .

Case Study 2: Anticancer Evaluation

In another investigation, a series of novel tetrazolopyrimidine derivatives were synthesized and screened for cytotoxicity against multiple cancer cell lines. The results indicated that certain substitutions led to enhanced anticancer activity, particularly those containing electron-withdrawing groups such as nitro or halogens .

Properties

IUPAC Name

tetrazolo[1,5-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWJGMVBUNNSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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